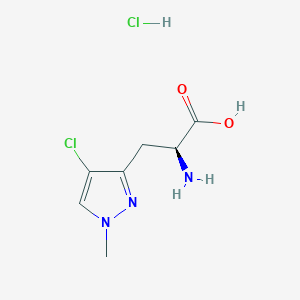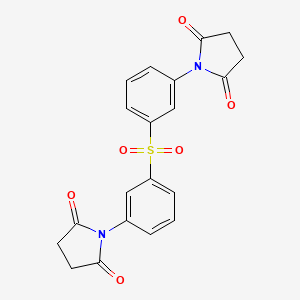![molecular formula C23H20Cl2N4O2S B15149534 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide](/img/structure/B15149534.png)
5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide is a complex organic compound with a molecular formula of C23H20Cl2N4O2S This compound is known for its unique chemical structure, which includes a phthalazinyl group, a dichlorophenyl group, and a benzenesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-dichloroaniline: This involves the chlorination of aniline to obtain 3,4-dichloroaniline.
Formation of phthalazin-1-yl intermediate: This step involves the reaction of 3,4-dichloroaniline with phthalic anhydride to form the phthalazin-1-yl intermediate.
Sulfonamide formation: The final step involves the reaction of the phthalazin-1-yl intermediate with N,N,2-trimethylbenzenesulfonamide under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while alkylation can be carried out using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulating signaling pathways: The compound can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Interacting with DNA or RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide
- 3,4-dichloroaniline derivatives
- Phthalazinyl-based compounds
Uniqueness
5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its dichlorophenyl group enhances its reactivity, while the phthalazinyl and sulfonamide groups contribute to its potential biological activities.
Eigenschaften
Molekularformel |
C23H20Cl2N4O2S |
|---|---|
Molekulargewicht |
487.4 g/mol |
IUPAC-Name |
5-[4-(3,4-dichloroanilino)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C23H20Cl2N4O2S/c1-14-8-9-15(12-21(14)32(30,31)29(2)3)22-17-6-4-5-7-18(17)23(28-27-22)26-16-10-11-19(24)20(25)13-16/h4-13H,1-3H3,(H,26,28) |
InChI-Schlüssel |
WLSPQZZXOKVRRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)-](/img/structure/B15149456.png)
![methyl 4-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B15149462.png)
![2-[(4-Phenylbutyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B15149473.png)

![1-[3-(3,4-dichlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one](/img/structure/B15149487.png)
![N-(2,5-dichlorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide](/img/structure/B15149494.png)


![N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide](/img/structure/B15149510.png)
![1-[6-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B15149512.png)

![2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15149515.png)
![4-ethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B15149519.png)
![(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B15149521.png)
